2-Bromo-6-formylbenzonitrile

Description

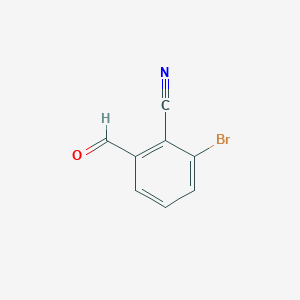

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-formylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO/c9-8-3-1-2-6(5-11)7(8)4-10/h1-3,5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARJDOXNDDNCROH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C#N)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101309654 | |

| Record name | 2-Bromo-6-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77532-87-7 | |

| Record name | 2-Bromo-6-formylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77532-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-6-formylbenzonitrile: Properties, Reactivity, and Synthetic Applications

Introduction

2-Bromo-6-formylbenzonitrile, a trifunctional aromatic compound, stands as a pivotal intermediate in the synthesis of complex organic molecules. Its unique structural arrangement, featuring a bromine atom, a formyl group, and a nitrile moiety on a benzene ring, offers a versatile platform for a multitude of chemical transformations. This guide provides an in-depth exploration of the chemical properties, reactivity, and synthetic utility of this compound, tailored for researchers, scientists, and professionals in drug development and materials science. The strategic positioning of its functional groups allows for selective and sequential reactions, making it a valuable building block in the construction of novel pharmaceuticals, agrochemicals, and advanced organic materials.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis. The table below summarizes its key characteristics.

| Property | Value | Source |

| CAS Number | 77532-87-7 | [1][2][3] |

| Molecular Formula | C₈H₄BrNO | [1][4] |

| Molecular Weight | 210.03 g/mol | [1][4] |

| Appearance | Solid (predicted) | |

| Purity | ≥98% | [1] |

| Storage Conditions | 2-8°C, under inert gas | [1] |

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, a prediction of its key spectroscopic features can be made based on the analysis of its functional groups and related structures.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the three protons on the benzene ring. The aldehyde proton will exhibit a characteristic downfield singlet.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals. The carbon atoms of the nitrile and formyl groups will appear at the downfield end of the spectrum, while the carbon attached to the bromine atom will also have a characteristic chemical shift.[5]

-

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the C≡N stretching of the nitrile group (around 2220-2240 cm⁻¹), the C=O stretching of the aldehyde (around 1690-1715 cm⁻¹), and C-Br stretching in the fingerprint region.

Synthesis of this compound

A definitive, peer-reviewed synthesis of this compound is not prominently documented. However, a plausible synthetic route can be proposed based on established organic transformations and the synthesis of analogous compounds, such as 2-bromo-6-fluorobenzaldehyde.[6] A potential pathway could involve the selective bromination of 2-methylbenzonitrile followed by oxidation of the methyl group to an aldehyde.

Figure 1: Proposed synthetic route to this compound.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its three functional groups. This allows for a range of transformations, including palladium-catalyzed cross-coupling reactions, modifications of the aldehyde, and cyclization reactions involving the nitrile group.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are instrumental in the formation of carbon-carbon bonds.[7][8][9]

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the brominated aromatic ring and an organoboron compound, typically a boronic acid or its ester. This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[10][11][12]

Proposed Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a dry flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).

-

Catalyst Addition: Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.) or a combination of tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 equiv.) and a suitable phosphine ligand like SPhos (0.1 equiv.).

-

Solvent and Reaction: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Heat the reaction mixture with stirring (typically 80-100 °C) and monitor its progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.[13]

Figure 2: General scheme of the Suzuki-Miyaura coupling reaction.

The Sonogashira coupling facilitates the formation of a C-C bond between this compound and a terminal alkyne, yielding an arylethyne derivative. This reaction is a powerful tool for constructing conjugated systems.[9][14][15][16][17]

Proposed Protocol for Sonogashira Coupling:

-

Reaction Setup: To a flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02-0.05 equiv.), and a copper(I) co-catalyst like copper(I) iodide (CuI) (0.04-0.10 equiv.).

-

Reagents and Solvent: Add a suitable solvent, typically an amine base like triethylamine (Et₃N) or diisopropylamine (DIPA), which also serves as the base. Then, add the terminal alkyne (1.1-1.5 equiv.).

-

Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

-

Work-up and Purification: After the reaction is complete, filter the mixture to remove the amine hydrobromide salt. The filtrate is concentrated, and the residue is purified by column chromatography.

Figure 3: General scheme of the Sonogashira coupling reaction.

The Heck reaction involves the coupling of this compound with an alkene to form a substituted alkene. This reaction is highly valuable for the synthesis of complex olefinic structures.[7][8][18][19]

Proposed Protocol for Heck Reaction:

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), the alkene (1.1-2.0 equiv.), a palladium source like palladium(II) acetate [Pd(OAc)₂] (0.01-0.05 equiv.), and a phosphine ligand (e.g., triphenylphosphine, PPh₃).

-

Base and Solvent: Add a base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃), and a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN).

-

Reaction: Heat the mixture (typically 80-140 °C) and monitor the reaction progress.

-

Work-up and Purification: After completion, cool the reaction, filter off any solids, and partition the mixture between water and an organic solvent. The organic layer is then dried, concentrated, and the product is purified by chromatography.

Reactions of the Formyl Group

The aldehyde functionality in this compound is a versatile handle for various transformations.

The formyl group can be selectively reduced to a hydroxymethyl group using mild reducing agents like sodium borohydride (NaBH₄). This transformation is generally chemoselective, leaving the nitrile and bromo groups intact.[20][21]

Proposed Protocol for Aldehyde Reduction:

-

Reaction Setup: Dissolve this compound (1.0 equiv.) in a protic solvent such as methanol or ethanol.

-

Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (1.0-1.5 equiv.) portion-wise.

-

Reaction and Quenching: Stir the reaction mixture at low temperature and allow it to warm to room temperature. Once the reaction is complete (monitored by TLC), quench it by the slow addition of water or a dilute acid (e.g., 1 M HCl).

-

Work-up and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude alcohol, which can be purified by crystallization or chromatography.

Synthesis of Heterocycles: Isoindolinones

This compound is a precursor for the synthesis of isoindolinones, a class of heterocyclic compounds with significant biological activities.[22][23][24][25][26] The reaction typically involves a cascade process where an amine reacts with both the formyl and nitrile groups.

Proposed Protocol for Isoindolinone Synthesis:

-

Reaction Setup: Dissolve this compound (1.0 equiv.) and a primary amine (1.0-1.2 equiv.) in a suitable solvent like methanol or ethanol.

-

Reaction Conditions: The reaction can be promoted by a base, such as potassium hydroxide (KOH), and may require heating.[26]

-

Cyclization: The initial imine formation is followed by an intramolecular cyclization of the amine onto the nitrile group, which, after tautomerization and hydrolysis, yields the isoindolinone ring system.

-

Work-up and Purification: The product often precipitates from the reaction mixture and can be isolated by filtration. Further purification can be achieved by recrystallization.

Figure 4: General workflow for the synthesis of isoindolinones.

Applications in Research and Drug Development

The diverse reactivity of this compound makes it a valuable building block in medicinal chemistry and drug discovery. The ability to introduce various substituents through cross-coupling reactions allows for the generation of libraries of compounds for structure-activity relationship (SAR) studies. The isoindolinone core, readily accessible from this intermediate, is a privileged scaffold found in numerous biologically active molecules.

Conclusion

This compound is a highly functionalized and synthetically valuable molecule. Its three distinct reactive sites—the aryl bromide, the aldehyde, and the nitrile—provide a rich platform for a wide array of organic transformations. While detailed experimental data and specific peer-reviewed protocols for this compound are not extensively available, its reactivity can be confidently predicted based on well-established chemical principles and the behavior of analogous structures. This guide has outlined the key chemical properties and provided robust, proposed protocols for its application in Suzuki-Miyaura, Sonogashira, and Heck couplings, as well as in the synthesis of alcohols and isoindolinones. As a versatile intermediate, this compound holds significant potential for the advancement of pharmaceutical and materials science research.

References

-

This compound. MySkinRecipes. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

3-Aminoquinoline. Acmec Biochemical. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

Heck reaction. Wikipedia. [Link]

-

Synthesis of isoindolinones. Organic Chemistry Portal. [Link]

-

13 Carbon NMR. University of Durham. [Link]

-

2-Bromo-6-methylbenzonitrile. PubChem. [Link]

-

Heck Reaction. Organic Chemistry Portal. [Link]

-

Formylation of substituted benzonitriles or CuCN promoted cyanation of 2‐bromo benzaldehydes in the synthesis of 2‐cyanobenzaldehydes. ResearchGate. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health. [Link]

-

Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

2-Bromo-6-chlorobenzaldehyde: Your Go-To Chemical for Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. National Institutes of Health. [Link]

- A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4.

-

13C NMR Chemical Shifts. Oregon State University. [Link]

-

Heck Reaction. Chempedia - LookChem. [Link]

-

2-Bromo-6-fluorobenzonitrile. PubChem. [Link]

-

2-Bromo-6-hydroxybenzonitrile. PubChem. [Link]

-

Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. ResearchGate. [Link]

-

Suzuki–Miyaura reaction of 2-bromobenzonitrile and various boronic acids. ResearchGate. [Link]

-

2-Amino-5-bromobenzaldehyde. Organic Syntheses. [Link]

-

Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health. [Link]

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

-

Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

- Method for preparing 2-bromo-6-fluorobenzaldehyde.

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Copper-free Sonogashira cross-coupling reactions: an overview. National Institutes of Health. [Link]

-

Heck Reaction. Chemistry LibreTexts. [Link]

-

Synthesis of Oligomers via Sonogashira cross coupling followed by... ResearchGate. [Link]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]

-

Supporting Information. DOI. [Link]

-

Convenient reduction of carbonyl compounds to their corresponding alcohols with NaBH4/(NH4)2C2O4 system. ScienceDirect. [Link]

-

Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega. [Link]

-

Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]

Sources

- 1. 77532-87-7 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 2. 1261817-22-4|3-Bromo-2-formylbenzonitrile|BLD Pharm [bldpharm.com]

- 3. 580-17-6[3-Aminoquinoline]- Acmec Biochemical [acmec.com.cn]

- 4. 2-BROMO-6-METHYLBENZONITRILE | 77532-87-7 [m.chemicalbook.com]

- 5. 13Carbon NMR [chem.ch.huji.ac.il]

- 6. CN102070420A - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 7. Heck reaction - Wikipedia [en.wikipedia.org]

- 8. Heck Reaction [organic-chemistry.org]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. benchchem.com [benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. m.youtube.com [m.youtube.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. youtube.com [youtube.com]

- 22. Isoindolinone synthesis [organic-chemistry.org]

- 23. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-6-formylbenzonitrile

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-6-formylbenzonitrile, a key building block in the development of novel therapeutics and advanced organic materials.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed, field-proven insights into its preparation and rigorous analytical validation. We will delve into a robust synthetic protocol, elucidate the rationale behind key experimental choices, and present a systematic approach to the characterization of the final product, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound is a versatile organic compound distinguished by its trifunctional nature, incorporating a bromine atom, a formyl group, and a nitrile group on a benzene ring.[1] This unique arrangement of reactive sites makes it an exceptionally valuable intermediate in medicinal chemistry and materials science.[1] The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki and Heck couplings, which are fundamental for constructing complex molecular architectures.[1] The aldehyde and nitrile functionalities are precursors to a wide array of heterocyclic compounds, a class of molecules that form the core of many pharmaceuticals.[1][2] Given its utility, a reliable and well-characterized supply of this compound is crucial for advancing research and development in these areas.

Strategic Synthesis: A Validated Protocol

While several synthetic routes to this compound exist, this guide details a common and effective method starting from 2-bromo-6-methylbenzonitrile. This approach is favored for its relatively high yields and the commercial availability of the starting material. The overall transformation involves the selective oxidation of the methyl group to an aldehyde.

Causality Behind the Chosen Synthetic Route

The selection of 2-bromo-6-methylbenzonitrile as the starting material is strategic. The presence of the electron-withdrawing nitrile and bromine groups deactivates the aromatic ring, making direct formylation challenging. Therefore, the oxidation of a pre-existing methyl group is a more direct and controllable approach. Various oxidizing agents can be employed, but this protocol will focus on a method that offers a good balance of reactivity, selectivity, and safety.

Detailed Experimental Protocol

Reaction: Oxidation of 2-Bromo-6-methylbenzonitrile to this compound.

Materials:

-

2-Bromo-6-methylbenzonitrile (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

AIBN (Azo-bis-isobutyronitrile) (catalytic amount)

-

Carbon tetrachloride (CCl4), anhydrous

-

Sodium bicarbonate (NaHCO3), saturated aqueous solution

-

Sodium sulfite (Na2SO3), 10% aqueous solution

-

Magnesium sulfate (MgSO4), anhydrous

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-6-methylbenzonitrile in anhydrous carbon tetrachloride.

-

Initiation: Add N-Bromosuccinimide and a catalytic amount of AIBN to the solution.

-

Reaction Progression: Heat the mixture to reflux. The reaction is initiated by the thermal decomposition of AIBN, which generates radicals that facilitate the bromination of the benzylic position. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct.

-

Hydrolysis: The resulting benzylic bromide is then hydrolyzed to the corresponding aldehyde. This can be achieved by stirring the crude product with a saturated aqueous solution of sodium bicarbonate.

-

Quenching: Wash the organic layer with a 10% aqueous solution of sodium sulfite to remove any remaining bromine.

-

Extraction and Drying: Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.[3]

-

Purification: Concentrate the solution under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.[3]

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Rigorous Characterization: A Multi-Technique Approach

Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic and spectrometric techniques provides a comprehensive and self-validating characterization.

The Logic of Spectroscopic and Spectrometric Analysis

Each analytical technique provides a unique piece of structural information. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework. Infrared (IR) spectroscopy identifies the key functional groups. Mass Spectrometry (MS) confirms the molecular weight and elemental composition. Together, these methods provide irrefutable evidence for the structure and purity of the target molecule.

Expected Analytical Data

The following table summarizes the expected characterization data for this compound.

| Technique | Parameter | Expected Value |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons, Aldehyde proton (CHO) |

| (CDCl₃, 400 MHz) | δ ~10.4 (s, 1H), δ ~7.8-8.1 (m, 3H) | |

| ¹³C NMR | Chemical Shift (δ) | Carbonyl, Nitrile, Aromatic carbons |

| (CDCl₃, 101 MHz) | δ ~189, δ ~138, δ ~136, δ ~135, δ ~129, δ ~126, δ ~116 | |

| IR | Wavenumber (cm⁻¹) | C=O (aldehyde), C≡N (nitrile), C-Br |

| (ATR) | ~1700 cm⁻¹, ~2230 cm⁻¹, ~600-800 cm⁻¹ | |

| Mass Spec. | m/z | [M]+ and [M+2]+ for Bromine isotopes |

| (EI) | ~209 and ~211 |

Detailed Interpretation of Characterization Data

-

¹H NMR Spectroscopy: The downfield singlet at approximately 10.4 ppm is characteristic of the aldehyde proton. The multiplet in the aromatic region (7.8-8.1 ppm) corresponds to the three protons on the benzene ring.

-

¹³C NMR Spectroscopy: The signal around 189 ppm is indicative of the aldehyde carbonyl carbon. The peak at approximately 116 ppm is characteristic of the nitrile carbon. The remaining signals in the aromatic region correspond to the carbons of the benzene ring, with their specific shifts influenced by the attached functional groups.

-

Infrared (IR) Spectroscopy: A strong absorption band around 1700 cm⁻¹ confirms the presence of the carbonyl group of the aldehyde.[4] The sharp, medium-intensity peak at approximately 2230 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration.[4] The presence of a C-Br bond is typically observed in the fingerprint region (600-800 cm⁻¹).

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak cluster characteristic of a bromine-containing compound. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are roughly 1:1), two peaks of nearly equal intensity will be observed at m/z values corresponding to the molecular weights of the two isotopic forms of the molecule (approximately 209 and 211 amu).[5]

Visualization of the Characterization Workflow

Caption: Workflow for the analytical characterization of the product.

Applications in Drug Discovery and Beyond

The strategic placement of the bromo, formyl, and cyano groups makes this compound a powerful scaffold in drug discovery.[6] It serves as a starting point for the synthesis of a diverse range of heterocyclic compounds, including quinazolines, phthalazines, and other nitrogen-containing ring systems that are prevalent in pharmacologically active molecules.[1] The ability to readily modify the molecule at multiple positions allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, a critical step in the hit-to-lead optimization process.[6] Furthermore, its utility extends to materials science, where it can be incorporated into the synthesis of novel organic materials with tailored electronic and photophysical properties.[1]

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By understanding the rationale behind the synthetic strategy and employing a multi-faceted analytical approach, researchers can confidently prepare and validate this important chemical intermediate. The protocols and data presented herein are designed to be a valuable resource for scientists engaged in cutting-edge research in drug discovery and materials science, enabling the development of the next generation of innovative molecules.

References

- 1. This compound [myskinrecipes.com]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Bromo-6-fluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. PubChemLite - this compound (C8H4BrNO) [pubchemlite.lcsb.uni.lu]

- 6. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Bromo-6-formylbenzonitrile for Advanced Chemical Synthesis

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists on the strategic utilization of 2-Bromo-6-formylbenzonitrile. We will delve into its physicochemical properties, synthesis, reactivity, and safe handling, providing the field-proven insights necessary to leverage this versatile building block in complex synthetic campaigns.

Introduction: The Strategic Value of a Trifunctional Intermediate

In the landscape of drug discovery and materials science, molecular architecture is paramount. This compound (CAS No. 77532-87-7 ) is a trifunctional aromatic compound that offers exceptional synthetic versatility.[1] Its benzene core is uniquely substituted with a bromine atom, a formyl (aldehyde) group, and a nitrile group. This specific arrangement of reactive sites allows for a highly controlled, stepwise functionalization, making it an invaluable precursor for constructing complex molecular scaffolds, particularly in the synthesis of novel pharmaceuticals and agrochemicals.[1]

Section 1: Physicochemical & Spectroscopic Profile

A thorough understanding of a reagent's physical properties is the foundation of its effective use in the laboratory. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 77532-87-7 | [1][2] |

| Molecular Formula | C₈H₄BrNO | [1] |

| Molecular Weight | 210.03 g/mol | [1] |

| MDL Number | MFCD18390711 | [1] |

| Storage Conditions | 2-8°C, store under inert gas | [1] |

Note: Melting point and boiling point data are not consistently reported across public domains and should be determined empirically for specific lots.

Section 2: Synthesis & Mechanistic Considerations

The synthesis of this compound typically involves the strategic introduction of its three functional groups onto the benzene ring. While multiple routes are conceivable, a common approach involves the formylation of a substituted benzonitrile. This process leverages the directing effects of the existing substituents to achieve the desired ortho-substitution pattern. The diagram below illustrates a generalized synthetic workflow.

Caption: Generalized workflow for the synthesis of this compound.

Causality in Synthesis: The choice of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in the first step is critical. It allows for the deprotonation of the aromatic ring at the position ortho to the directing group without attacking the nitrile functionality. Subsequent quenching with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), installs the aldehyde group. This directed ortho-metalation (DoM) strategy is a powerful tool for achieving regioselective synthesis that would be challenging with classical electrophilic aromatic substitution methods.

Section 3: Chemical Reactivity & Strategic Applications

The true power of this compound lies in the differential reactivity of its three functional groups. This allows chemists to perform sequential, orthogonal transformations.

-

The Bromine Atom: Serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations.[1] This is often the first site addressed in a synthetic sequence to build the core carbon skeleton of the target molecule.

-

The Formyl Group: The aldehyde is a gateway to numerous classical transformations. It can undergo reductive amination to form secondary or tertiary amines, Wittig reactions to generate alkenes, and various condensation reactions. It can also be oxidized to a carboxylic acid or reduced to a primary alcohol, providing further synthetic options.

-

The Nitrile Group: While generally less reactive than the other two groups, the nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or reduced to a primary amine. This functionality is often manipulated in the later stages of a synthesis.

The following diagram illustrates the logical relationships between the functional groups and their potential synthetic transformations.

Caption: Orthogonal reactivity pathways of this compound.

Section 4: Experimental Protocol: A Case Study

To illustrate its practical utility, here is a representative, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction.

Objective: To couple this compound with phenylboronic acid.

Methodology:

-

Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio), followed by a base such as sodium carbonate (2.0 eq).

-

Reaction Execution: Heat the reaction mixture to a specified temperature (e.g., 90-100 °C) and monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material typically indicates reaction completion.

-

Workup and Isolation: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product via column chromatography on silica gel to yield the desired biaryl product.

Self-Validation: The success of the protocol is validated by the complete consumption of the starting material and the appearance of a new, less polar spot on TLC. The final structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 5: Safety, Handling, and Storage

As with any active chemical reagent, proper handling is essential for laboratory safety.

-

Hazard Identification: While a specific, comprehensive safety data sheet is not widely available, related structures suggest that this compound should be handled with care. It may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Use this compound in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1] Recommended storage is at 2-8°C under an inert gas.[1]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. The material can typically be handled by a licensed chemical destruction facility.[2]

Section 6: Commercial Availability

This compound is available from several fine chemical suppliers. Researchers should inquire about purity, availability, and lead times.

| Supplier |

| ECHEMI |

| MySkinRecipes |

| Fisher Scientific |

| Sigma-Aldrich |

Note: This is not an exhaustive list and availability may vary.

Section 7: References

-

This compound - MySkinRecipes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFL0UTF2_YSRieqmKRNKYd5LAhh6Dv222QtA2yPhcCz1_azeuYNeuE9X1H5UY3nM2DsXbjMG7OQDXvAoB7PQEMZtec2Mqp7-rguXYiXvli7-xItgVrP_OnN2E0bSt9vwrCrXBsUfxCjB6vvsvAJavfenC9HL00FvDL2akXvrXBspABEdtSQ6wqKyyasiRGGtvvWrPl_Jg4FmREhSQ==]

-

This compound SDS, 77532-87-7 Safety Data Sheets - ECHEMI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiOJLj3Wih-vovqr6z_TbQZXzUQIYiI_kHg7vt7WRXmLKLndvJ1c9Q-LPp67a4qZ9zPNefpgUfw6ul0et4PyIzTOsvnV6QK_DJwBxE8dMXPK8eKVQAtewKMPqe1MxDa29DDg8qkbhs6hbsw5gX02Ubex4GJHezG9HV_kjBXo1FYKICHeog]

Sources

Spectroscopic Characterization of 2-Bromo-6-formylbenzonitrile: A Technical Guide

Introduction

2-Bromo-6-formylbenzonitrile is a bespoke trifunctional aromatic compound holding significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a nitrile, an aldehyde, and a bromine atom in a sterically demanding ortho-arrangement, offers a rich scaffold for the synthesis of complex heterocyclic systems and novel organic materials.[1] A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and the unambiguous identification of this key intermediate.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide will leverage established principles of spectroscopy and data from structurally analogous compounds to provide a robust and predictive interpretation. All interpretations are grounded in fundamental spectroscopic principles and supported by data from related molecules.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound dictates its characteristic spectral signature. The electron-withdrawing nature of the nitrile and formyl groups, combined with the steric and electronic influence of the bromine atom, creates a unique electronic environment for each atom and bond within the molecule.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the aldehydic proton. The chemical shifts are influenced by the electronic effects of the substituents. The electron-withdrawing nitrile and aldehyde groups will deshield the aromatic protons, shifting them downfield.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-CHO | 10.2 - 10.5 | Singlet (s) | - |

| H-3 | 7.8 - 8.0 | Doublet (d) | ~8.0 |

| H-4 | 7.6 - 7.8 | Triplet (t) | ~8.0 |

| H-5 | 8.0 - 8.2 | Doublet (d) | ~8.0 |

Causality of Experimental Choices: The spectrum would be acquired in a deuterated solvent that does not exchange with the aldehydic proton, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) would be used as an internal standard (0 ppm). A standard 400 or 500 MHz spectrometer would provide sufficient resolution to resolve the coupling patterns of the aromatic protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. The chemical shifts of the carbon atoms are highly dependent on their local electronic environment.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (aldehyde) | 185 - 195 |

| C-Br | 120 - 125 |

| C-CN | 110 - 115 |

| C-CHO | 135 - 140 |

| C-3 | 130 - 135 |

| C-4 | 138 - 142 |

| C-5 | 132 - 137 |

| CN | 115 - 120 |

Expert Insights: Quaternary carbons (C-Br, C-CN, C-CHO) are expected to show weaker signals compared to the protonated carbons due to the absence of the Nuclear Overhauser Effect (NOE).[2] The chemical shifts are predicted based on additive models and comparison with similar structures. For instance, the aldehydic carbon is expected in the highly deshielded region typical for carbonyls.[3]

Caption: A typical workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorption bands of the nitrile and aldehyde groups.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C≡N (Nitrile) | 2220 - 2240 | Medium to Strong |

| C=O (Aldehyde) | 1700 - 1720 | Strong |

| C-H (Aldehyde) | 2820 - 2850 and 2720 - 2750 | Medium, two bands (Fermi resonance) |

| C=C (Aromatic) | 1580 - 1600 and 1450 - 1500 | Medium to Weak |

| C-Br | 500 - 600 | Medium to Strong |

Trustworthiness of Protocol: A standard protocol for acquiring the IR spectrum would involve preparing a KBr pellet of the solid sample or analyzing a thin film of the compound on a salt plate (e.g., NaCl or KBr). A background spectrum of the empty sample holder is always recorded and subtracted from the sample spectrum to ensure that atmospheric absorptions (e.g., CO₂ and H₂O) are removed.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum of this compound

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, the molecular ion will appear as a pair of peaks of almost equal intensity, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

Molecular Formula: C₈H₄BrNO

-

Monoisotopic Mass: 208.9476 g/mol [4]

-

Expected Molecular Ion Peaks (M⁺): m/z 209 and 211 (in a ~1:1 ratio)

Fragmentation Pattern:

The molecule is expected to fragment in a predictable manner under EI conditions. Key fragmentation pathways would likely involve:

-

Loss of the bromine atom: [M - Br]⁺

-

Loss of the formyl group: [M - CHO]⁺

-

Loss of carbon monoxide from the [M - H]⁺ ion.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS).

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16.

-

Relaxation Delay (d1): 1.0 s.

-

Acquisition Time: ~3-4 s.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz (on a 400 MHz system).

-

Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay (d1): 2.0 s.

-

IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind a small amount (~1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and significant fragment ions.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. While based on predictive analysis and data from analogous compounds, the interpretations herein offer a solid foundation for researchers working with this molecule. The provided protocols are robust and follow standard laboratory practices, ensuring reliable data acquisition. Unambiguous structural confirmation will ultimately require the acquisition and analysis of a complete set of experimental data for this specific compound.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

University of Sheffield. (n.d.). 13 Carbon NMR. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-6-methylbenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-6-fluorobenzonitrile. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

DOI. (n.d.). Supporting Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-6-hydroxybenzonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 2-Bromo-4-methylbenzonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Experimental and theoretical spectroscopic investigations of 2-Bromo-4-methylbenzonitrile. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 2-bromo-. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental (a) and theoretical (b) IR spectra of 2-bromo-4-chlorobenzaldehyde. Retrieved from [Link]

-

NIST. (n.d.). 4-Bromo-2-methylbenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-3,6-difluorobenzonitrile. Retrieved from [Link]

Sources

solubility and stability of 2-Bromo-6-formylbenzonitrile in common solvents

An In-Depth Technical Guide to the Solubility and Stability of 2-Bromo-6-formylbenzonitrile

Introduction

This compound is a multifunctional aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its utility as a synthetic intermediate is noteworthy, particularly in the construction of complex molecular architectures.[1] The molecule incorporates three key functional groups on a benzene ring: a nitrile (-CN), a formyl (-CHO), and a bromine atom (-Br). This unique substitution pattern makes it a valuable precursor for a variety of chemical transformations, including cross-coupling reactions like Suzuki or Heck, which are fundamental for creating carbon-carbon bonds in drug discovery.[1] Furthermore, it serves as a building block in the synthesis of diverse heterocyclic compounds.[1]

This guide provides a comprehensive overview of the solubility and stability of this compound. A thorough understanding of these properties is critical for its effective storage, handling, and application in synthetic protocols, ensuring reproducibility and success in research and development endeavors.

Section 1: Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[2] this compound possesses a blend of polar and non-polar characteristics. The nitrile and formyl groups are strongly electron-withdrawing and polar, while the bromo-substituted phenyl ring is larger and more non-polar. This duality dictates its solubility across a range of common laboratory solvents.

Predicted Solubility in Common Solvents

While extensive empirical data for this specific molecule is not publicly available, a qualitative solubility profile can be predicted based on its structural features. The compound is expected to be most soluble in polar aprotic solvents that can engage in dipole-dipole interactions without donating protons. Its solubility in non-polar solvents will be moderate, facilitated by the phenyl ring. Due to the lack of highly effective hydrogen bond-donating or accepting groups for interaction with water, its aqueous solubility is predicted to be low.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF), Acetone | High to Moderate | The strong dipoles of the nitrile and formyl groups interact favorably with the dipoles of these solvents. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | The molecule can act as a hydrogen bond acceptor at the nitrile and formyl oxygen, but it lacks a hydrogen bond donor. Solubility decreases with increasing alkyl chain length of the alcohol. |

| Non-Polar | Hexane, Toluene, Dichloromethane (DCM), Diethyl Ether | Moderate to Low | The aromatic ring and bromine atom contribute to van der Waals interactions with these solvents. Dichloromethane and diethyl ether, having slight polarity, are expected to be better solvents than hexane. |

| Aqueous | Water | Very Low | The large, non-polar bromo-phenyl component of the molecule dominates, leading to poor solvation by water molecules despite the polar functional groups. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard procedure for determining the solubility of an organic compound.[3][4][5]

Methodology:

-

Preparation: Dispense a small, accurately weighed amount (e.g., 25 mg) of this compound into separate, small test tubes or vials.[3]

-

Solvent Addition: To each tube, add a specific volume (e.g., 0.25 mL) of the chosen solvent.

-

Equilibration: Vigorously shake or vortex the mixture for a set period (e.g., 60 seconds) to facilitate dissolution.[4]

-

Observation: Visually inspect the solution for any undissolved solid. If the solid dissolves completely, the compound is considered "soluble" at that concentration.

-

Incremental Addition: If the compound is soluble, continue adding the solid in known increments until saturation is reached (i.e., solid material remains undissolved after vigorous mixing). If the initial amount did not dissolve, add the solvent in small, measured portions (e.g., 0.25 mL increments up to a total of 3 mL) until the solid dissolves.

-

Classification:

-

Soluble: If less than ~30 parts of solvent are required for one part of solute.

-

Slightly Soluble: If 30 to 100 parts of solvent are required.

-

Very Slightly Soluble: If 100 to 1000 parts of solvent are required.

-

Insoluble: If more than 1000 parts of solvent are required.

-

-

Quantitative Analysis (Optional): For precise solubility determination, a saturated solution can be prepared, filtered to remove excess solid, and the concentration of the dissolved compound in the filtrate can be measured using techniques like HPLC or UV-Vis spectroscopy.

Workflow for Solubility Testing

The following diagram illustrates the decision-making process for classifying the solubility of a compound.

Caption: A simplified workflow for qualitative solubility testing.

Section 2: Chemical Stability and Reactivity

The stability of this compound is a function of its constituent chemical groups and their susceptibility to degradation under various environmental conditions.

Inherent Chemical Stability

The core structure is a substituted benzonitrile. Aromatic nitriles are generally robust and stable compounds.[6] The nitrile group itself is relatively unreactive but can undergo hydrolysis to a carboxylic acid under harsh acidic or basic conditions.[7][8] The aryl-bromine bond is also quite stable but can participate in reactions, most notably palladium-catalyzed cross-couplings.[9] It is generally resistant to simple nucleophilic attack unless activated by other strong electron-withdrawing groups.

The formyl (aldehyde) group is the most reactive site for potential degradation. Aldehydes are susceptible to oxidation, which would convert the formyl group into a carboxylic acid. This can occur upon exposure to air (auto-oxidation), especially in the presence of light or certain metal impurities.

Potential Degradation Pathways

-

Oxidation: The formyl group can be oxidized to a carboxylic acid (2-Bromo-6-cyanobenzoic acid). This is a common degradation pathway for aldehydes.

-

Hydrolysis: Under strongly acidic or basic conditions, the nitrile group can hydrolyze, first to an amide and then to a carboxylic acid.

-

Photodecomposition: While aromatic systems offer some stability, prolonged exposure to high-energy UV light could potentially lead to degradation, possibly involving the carbon-bromine bond.

-

Incompatible Materials: Strong oxidizing agents will react with the aldehyde group. Strong bases could potentially promote hydrolysis of the nitrile or other unforeseen reactions. Strong reducing agents can reduce the nitrile and aldehyde groups.[8]

Recommended Handling and Storage

To maintain the integrity of this compound, the following storage and handling procedures are recommended:

-

Storage Conditions: The compound should be stored in a tightly sealed container to protect it from moisture and air.[10] A cool, dry, and well-ventilated area is ideal.[11] Storage at room temperature is generally acceptable for the solid form.[12] For long-term storage, refrigeration (e.g., at 4°C) in an inert atmosphere (e.g., nitrogen or argon) is advisable to minimize oxidation of the aldehyde.

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, strong acids, and moisture.[10]

-

Handling: Handle in a well-ventilated area, preferably under a fume hood, to avoid inhalation of any dust or vapors.[10] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

Experimental Protocol for Stability Assessment

A formal stability study provides data on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[13] The International Council for Harmonisation (ICH) provides guidelines for such studies.[14]

Methodology:

-

Batch Selection: Use at least one representative batch of this compound for the study.[15]

-

Container Closure: Store samples in containers that are inert and effectively simulate the proposed long-term storage packaging.[16]

-

Storage Conditions:

-

Long-Term (Real-Time): Store samples at 25°C ± 2°C with 60% ± 5% relative humidity (RH).[15]

-

Accelerated: Store samples at 40°C ± 2°C with 75% ± 5% RH.[15][17] This condition is used to increase the rate of chemical degradation and predict long-term stability.[14]

-

Photostability: Expose the sample to a controlled light source as per ICH Q1B guidelines.

-

-

Testing Frequency:

-

Analytical Methods: At each time point, analyze the samples for:

-

Appearance: Visual inspection for changes in color or physical form.

-

Purity/Assay: Use a validated stability-indicating HPLC method to quantify the amount of this compound remaining.

-

Degradation Products: The HPLC method should also be able to separate and detect any potential degradation products. Characterization of significant degradants may be necessary.

-

Workflow for Accelerated Stability Study

This diagram outlines the key stages of an accelerated stability study.

Caption: A flowchart for a typical 6-month accelerated stability study.

Conclusion

This compound is a versatile chemical intermediate with a predictable solubility profile, favoring polar aprotic solvents. Its stability is generally robust, with the primary point of sensitivity being the formyl group's susceptibility to oxidation. By adhering to the recommended storage and handling protocols and understanding its chemical properties, researchers can effectively utilize this compound in their synthetic endeavors, ensuring the integrity of the material and the reliability of experimental outcomes. The provided experimental frameworks for solubility and stability testing offer a systematic approach for generating crucial data for any research or drug development program.

References

- Benchchem.

- Benchchem. Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis.

- Unknown.

- University of Rochester, Department of Chemistry. Solvent: benzonitrile.

- Unknown. Experiment: Solubility of Organic & Inorganic Compounds.

- Scribd. Procedure For Determining Solubility of Organic Compounds.

- Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?.

- Wikipedia. Benzonitrile.

- Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Sigma-Aldrich. 2-Bromo-6-fluorobenzonitrile | 79544-27-7.

- GMP SOP. Stability testing overview for Pharmaceutical products.

- MySkinRecipes. This compound.

- Unknown. Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022.

- Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 02(03), 129-138.

- Parameter Generation & Control. (2023). Stability Testing for Pharmaceuticals & More.

- Pharma Beginners. (2020). Stability Study SOP as per ICH Guideline.

- ECHEMI.

- PubChem. 2-Bromo-6-methylbenzonitrile | C8H6BrN | CID 20296692.

- Biosynth. 2-Bromo-6-fluorobenzonitrile | 79544-27-7 | FB69895.

- ResearchGate. (2013). Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics.

- Unknown. Propionyl Bromide: Handling, Storage, and Safety for Manufacturers.

- PubChem. 2-Bromo-6-fluorobenzonitrile | C7H3BrFN | CID 2783139.

- PubChem. 2-Bromo-6-hydroxybenzonitrile | C7H4BrNO | CID 21893708.

- University of Rochester, Department of Chemistry. Solvents and Polarity.

- PubChem. 2-Bromo-4-formylbenzonitrile | C8H4BrNO | CID 53425519.

- ICL Group. BROMINE BROMINE - Safety Handbook.

- National Institutes of Health.

- Organic Syntheses. (2021).

- Sigma-Aldrich. 2-Bromo-4-formylbenzonitrile | 89891-70-3.

- ResearchGate. (2009). 2-Bromo-4-methylbenzonitrile.

- Sigma-Aldrich. 2-Bromo-6-methylbenzonitrile | 77532-78-6.

- BLD Pharm. 6-Bromo-2-fluoro-3-formylbenzonitrile | 2090659-27-9.

- PubChem. 2-Bromo-3,6-difluorobenzonitrile | C7H2BrF2N | CID 83410593.

Sources

- 1. This compound [myskinrecipes.com]

- 2. m.youtube.com [m.youtube.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.ws [chem.ws]

- 5. scribd.com [scribd.com]

- 6. Sixty Solvents [chem.rochester.edu]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. orgsyn.org [orgsyn.org]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. 2-Bromo-6-fluorobenzonitrile | 79544-27-7 [sigmaaldrich.com]

- 13. japsonline.com [japsonline.com]

- 14. humiditycontrol.com [humiditycontrol.com]

- 15. gmpsop.com [gmpsop.com]

- 16. edaegypt.gov.eg [edaegypt.gov.eg]

- 17. pharmabeginers.com [pharmabeginers.com]

The Strategic Utility of 2-Bromo-6-formylbenzonitrile in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: A Multifunctional Scaffold for Complex Molecular Architectures

In the landscape of contemporary drug discovery, the efficient construction of novel molecular frameworks with tunable physicochemical properties is paramount. 2-Bromo-6-formylbenzonitrile has emerged as a highly versatile and strategic building block in medicinal chemistry. Its unique trifunctional arrangement—an ortho-bromo substituent, an aldehyde, and a nitrile group on a central benzene ring—offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the potential applications of this compound, detailing its reactivity, synthetic utility, and its role in the generation of medicinally relevant heterocyclic scaffolds. We will delve into the causality behind experimental choices, provide detailed protocols for key transformations, and showcase its application in the synthesis of bioactive molecules, thereby offering a comprehensive resource for researchers in the field.

Core Chemical Attributes and Reactivity Profile

The synthetic potential of this compound is rooted in the distinct and synergistic reactivity of its three functional groups. Understanding the individual and collective chemical behavior of these groups is crucial for designing efficient and innovative synthetic routes.

Table 1: Functional Group Reactivity and Synthetic Potential

| Functional Group | Key Reactions | Role in Medicinal Chemistry |

| Bromine | Suzuki-Miyaura Coupling, Heck Reaction, Buchwald-Hartwig Amination, Sonogashira Coupling | Introduction of aryl, heteroaryl, vinyl, and amino moieties to build molecular complexity and modulate biological activity.[1] |

| Formyl (Aldehyde) | Reductive Amination, Wittig Reaction, Knoevenagel Condensation, Aldol Condensation, Cyclocondensation Reactions | Formation of C-N and C-C bonds, crucial for constructing heterocyclic rings and introducing diverse side chains.[2] |

| Nitrile | Hydrolysis to Carboxylic Acid, Reduction to Amine, Cycloaddition Reactions, Formation of Tetrazoles | Can act as a bioisostere for other functional groups, participate in hydrogen bonding, or be converted to other key functionalities.[1] |

The ortho-positioning of the bromo and formyl groups provides a unique steric and electronic environment that can be exploited for regioselective reactions and the construction of fused heterocyclic systems.

Strategic Applications in Heterocyclic Synthesis

The true power of this compound lies in its ability to serve as a linchpin for the synthesis of a wide variety of heterocyclic compounds, which are foundational scaffolds in numerous approved drugs.[3][4]

Synthesis of Quinolines: The Friedländer Annulation

The Friedländer synthesis is a classic and powerful method for constructing the quinoline scaffold.[5] It involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. This compound can be readily converted to the corresponding 2-amino derivative, which then serves as the key precursor for the Friedländer reaction.

Experimental Protocol: Synthesis of a 7-Bromo-8-cyanoquinoline Derivative

Step 1: Reduction of the Nitro Group and In Situ Cyclization

-

Reactants: this compound is first nitrated to introduce a nitro group, which is then reduced to an amine. For the purpose of this protocol, we will start with a hypothetical precursor, 2-amino-3-bromo-5-formylbenzonitrile.

-

Procedure:

-

To a solution of 2-amino-3-bromo-5-formylbenzonitrile (1.0 eq) and a ketone with an α-methylene group (e.g., acetone, 1.2 eq) in ethanol, add a catalytic amount of a base (e.g., pyrrolidine, 0.1 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired 7-bromo-8-cyano-2-methylquinoline.

-

Causality Behind Experimental Choices:

-

Base Catalyst: The basic catalyst is essential to deprotonate the α-methylene group of the ketone, generating a nucleophilic enolate which then attacks the aldehyde.

-

Ethanol as Solvent: Ethanol is a polar protic solvent that is suitable for dissolving the reactants and facilitating the reaction at reflux temperature.

Caption: Friedländer Synthesis Workflow for Quinolines.

Synthesis of Isoquinolines: The Pomeranz-Fritsch and Bischler-Napieralski Approaches

The isoquinoline scaffold is another privileged heterocycle in medicinal chemistry. While direct synthesis from this compound is less common, its derivatives can be strategically employed in classical isoquinoline syntheses.

For instance, the aldehyde group can be used to construct the necessary side chain for a Bischler-Napieralski or Pictet-Spengler type cyclization.[6][7]

Conceptual Workflow: Bischler-Napieralski type Synthesis

-

Chain Elongation: The formyl group of this compound can be converted to a phenethylamine precursor through reactions such as a Henry reaction followed by reduction.

-

Amide Formation: The resulting amine is then acylated to form an N-acylphenethylamine derivative.

-

Cyclodehydration: Treatment with a dehydrating agent (e.g., POCl₃, P₂O₅) induces an electrophilic aromatic substitution to form the dihydroisoquinoline ring.

-

Aromatization: Subsequent oxidation yields the aromatic isoquinoline.

Caption: Bischler-Napieralski Conceptual Workflow.

Case Study: Application in the Synthesis of Kinase Inhibitors

Protein kinases are a critical class of enzymes and a major focus of modern drug discovery, particularly in oncology.[8] The structural motifs present in derivatives of this compound are well-suited for targeting the ATP-binding site of many kinases. The bromo-substituted heterocyclic core can be further functionalized using palladium-catalyzed cross-coupling reactions to introduce moieties that interact with specific residues in the kinase active site.

Table 2: Hypothetical Kinase Inhibitor Synthesis and Activity

| Compound ID | R-group (at C7) | IC₅₀ (nM) vs. Target Kinase |

| 1a | Phenyl | 150 |

| 1b | 4-Methoxyphenyl | 85 |

| 1c | 3-Pyridyl | 50 |

| 1d | 4-(Morpholino)phenyl | 25 |

Experimental Protocol: Suzuki-Miyaura Coupling for Kinase Inhibitor Scaffolds

-

Reactants: 7-Bromo-8-cyanoquinoline derivative (from Friedländer synthesis), appropriate boronic acid or ester (1.1 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Procedure:

-

To a degassed solution of the 7-bromo-8-cyanoquinoline in a suitable solvent (e.g., 1,4-dioxane/water), add the boronic acid, palladium catalyst, and base.

-

Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to yield the desired 7-aryl-8-cyanoquinoline.[9]

-

Causality Behind Experimental Choices:

-

Palladium Catalyst: The palladium catalyst is essential for the catalytic cycle of the Suzuki-Miyaura reaction, facilitating the oxidative addition, transmetalation, and reductive elimination steps.

-

Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.

-

Base: The base is required to activate the boronic acid for the transmetalation step.

Caption: Suzuki-Miyaura Coupling for Kinase Inhibitors.

Conclusion and Future Outlook

This compound represents a powerful and versatile building block for the synthesis of complex, medicinally relevant molecules. Its trifunctional nature allows for a wide range of synthetic manipulations, providing access to diverse heterocyclic scaffolds, including quinolines and isoquinolines. The strategic application of this compound, particularly in the construction of kinase inhibitors, highlights its significant potential in modern drug discovery. As the demand for novel and diverse chemical matter continues to grow, the utility of such multifunctional scaffolds will undoubtedly become even more pronounced. Future research in this area will likely focus on the development of novel multicomponent reactions utilizing this compound and the exploration of its utility in the synthesis of other important classes of bioactive compounds.

References

- Vertex AI Search. (n.d.). 3-Bromobenzonitrile in Organic Synthesis: A Supplier's Perspective.

-

YouTube. (2020, October 29). Preparation of Isoquinoline by Bischler Napieralski Synthesis. Retrieved from [Link]

-

Academia.edu. (n.d.). Synthesis of Quinoline and derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, May 9). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. Retrieved from [Link]

-

openlabnotebooks.org. (2019, February 24). Quinoline Series: Synthesis. Retrieved from [Link]

-

Química Organica.org. (2010, May 6). Isoquinoline synthesis. Retrieved from [Link]

-

Asian Journal of Research in Chemistry. (n.d.). A Short Review on Structures and Synthesis of some Heterocyclic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

-

European Journal of Pharmaceutical and Medical Research. (2023, November 16). BENIGN AND PROFICIENT PROCEDURE FOR PREPARATION OF QUINOLINE DERIVATIVES. Retrieved from [Link]

-

Springer. (n.d.). A review towards synthesis of heterocycles using propargyl alcohols and propargyl amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Formylation of substituted benzonitriles or CuCN promoted cyanation of 2‐bromo benzaldehydes in the synthesis of 2‐cyanobenzaldehydes. Retrieved from [Link]

- Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.

-

Bentham Science. (2022, November 16). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Retrieved from [Link]

-

Journal of the Chilean Chemical Society. (2025, October 6). SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: A VERSATILE PLATFORM FOR ADVANCED ORGANIC AND MEDICINAL CHEMISTRY. Retrieved from [Link]

-

ResearchGate. (2021, February 14). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design and synthesis of CK2 inhibitors. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 2-Bromo-6-isocyanopyridine as a Universal Convertible Isocyanide for Multicomponent Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2. Retrieved from [Link]

-

ResearchGate. (n.d.). Condensation reaction of substituted aromatic aldehydes and active methylene compounds. Retrieved from [Link]

- Google Patents. (n.d.). EP3810602A1 - Compounds.

-

National Center for Biotechnology Information. (n.d.). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chemistry & Biology Of Multicomponent Reactions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Substituted active methylene synthesis by condensation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, August 17). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]

-

ChemRxiv. (2022, September 26). Programmed Heterocycle Synthesis Using Halomucononitriles as Zincke Nitrile Precursors. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Free Radical Reactions for Heterocycle Synthesis. Part 6. 2-Bromobenzoic Acids as Building Blocks in the Construction of Nitrogen Heterocycles. Retrieved from [Link]

-

SciSpace. (n.d.). Malononitrile: A Versatile Active Methylene Group. Retrieved from [Link]

-

European Journal of Chemistry. (2013, September 30). 3-Formylchromones as diverse building blocks in heterocycles synthesis. Retrieved from [Link]

Sources

- 1. Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond formation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajrconline.org [ajrconline.org]

- 4. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]

- 5. du.edu.eg [du.edu.eg]

- 6. youtube.com [youtube.com]

- 7. Isoquinoline synthesis [quimicaorganica.org]

- 8. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinoline Series: Synthesis – openlabnotebooks.org [openlabnotebooks.org]

A Comprehensive Technical Guide to the Synthetic Routes of 2-Bromo-6-formylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-formylbenzonitrile is a valuable bifunctional aromatic compound that serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its strategic placement of a bromo, a formyl, and a cyano group on the benzene ring offers multiple reaction sites for diversification, making it an important intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The presence of the aldehyde and nitrile functionalities allows for the construction of various heterocyclic systems, while the bromo substituent is amenable to a range of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth review of the plausible synthetic routes to this compound, offering detailed experimental protocols and a comparative analysis of the different strategies.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several strategic disconnections. The key challenge lies in the selective introduction and manipulation of the three functional groups on the aromatic ring. This guide will focus on the most plausible and practical synthetic pathway, which commences from the commercially available 2-bromo-6-methylbenzonitrile. Additionally, alternative conceptual routes will be discussed to provide a comprehensive overview of the synthetic landscape.

The primary synthetic strategies can be categorized as follows:

-

Oxidation of a Methyl Precursor: This is arguably the most direct and practical approach, starting from 2-bromo-6-methylbenzonitrile.

-

Cyanation of an Aldehyde Precursor: This strategy involves the introduction of the nitrile group in the final synthetic step from 2-bromo-6-formylbenzaldehyde.

-

Formylation of a Nitrile Precursor: This approach entails the late-stage introduction of the formyl group onto a 2-bromobenzonitrile scaffold.

-

Sandmeyer Reaction from an Amino Precursor: This classic transformation allows for the introduction of either the bromo or the cyano group from a corresponding amino-substituted benzonitrile or benzaldehyde derivative.

Route 1: Oxidation of 2-Bromo-6-methylbenzonitrile (Recommended Route)